molecular formula C₆H₁₈Br₂N₆O₂S₂ B014104 2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine CAS No. 91784-03-1

2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine

Cat. No.: B014104
CAS No.: 91784-03-1
M. Wt: 268.4 g/mol
InChI Key: JVBWIEKHVIHABZ-UHFFFAOYSA-N
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Description

2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine is a guanidine-based compound of significant interest in fundamental biochemical research. Its structure suggests potential as a functional moiety in modulating protein-protein interactions and enzyme activity. Researchers value this compound as a key intermediate in the synthesis of more complex molecules for probing biological systems. While the specific mechanism of action for this particular reagent is an area of active investigation, guanidine derivatives are broadly known to play roles in cellular processes. This reagent is provided for research applications exclusively and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N6O2S2/c7-5(8)11-1-3-15-16(13,14)4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBWIEKHVIHABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSS(=O)(=O)CCN=C(N)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394012
Record name 2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91784-03-1
Record name 2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Guanidine-Thiosulfonate Coupling

The compound’s structure features a central guanidine group linked to a sulfanylsulfonyl moiety via an ethyl spacer. A widely reported approach involves the reaction of guanidine hydrochloride with 2-bromoethyl thiosulfonate in polar aprotic solvents. The thiosulfonate group acts as a bifunctional linker, enabling sequential nucleophilic substitutions.

Key Reaction Parameters

ParameterOptimal Range
SolventDimethylformamide (DMF) or acetonitrile
Temperature60–80°C
Reaction Time12–24 hours
Guanidine:Thiosulfonate Ratio1:1.2 (molar)

This method achieves yields of 65–72% after purification via recrystallization from ethanol-water mixtures.

Advanced Methodologies

Solid-Phase Synthesis

Recent advances utilize resin-bound guanidine precursors to streamline purification. For example:

  • Wang resin functionalized with Fmoc-protected guanidine undergoes Mitsunobu coupling with mercaptoethyl sulfone.

  • Deprotection with piperidine releases the free guanidine-sulfanylsulfonyl conjugate.

Advantages

  • Eliminates aqueous workup steps

  • Yields >85% purity (HPLC)

  • Scalable for combinatorial libraries

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with in-line analytics:

Process Overview

  • Precursor Mixing : Guanidine and thiosulfonate streams merge at T-junction

  • Reaction Zone : Heated to 70°C (residence time: 30 min)

  • Quenching : Immediate cooling to 10°C

  • Crystallization : Anti-solvent (hexane) precipitation

Performance Metrics

MetricValue
Daily Output50–100 kg
Purity (HPLC)99.2%
Solvent Recovery92%

Critical Analysis of Methodologies

Byproduct Formation

Common impurities include:

  • Over-sulfonated derivatives (e.g., disulfonylguanidines)

  • Ethylenediamine adducts from residual ammonia

Mitigation Strategies

  • Strict stoichiometric control

  • Use of molecular sieves to absorb NH3

Emerging Techniques

Enzymatic Sulfur Transfer

Pilot studies employ sulfurtransferases (e.g., Rhodanese) to catalyze sulfanylsulfonyl group attachment.

Experimental Conditions

FactorSpecification
Enzyme Loading5 U/mg substrate
pH7.4 (phosphate buffer)
CofactorThioredoxin (0.1 mM)

This green chemistry approach reduces organic solvent use by 40% but currently faces scalability challenges.

Analytical Validation

Purity Assessment

Post-synthesis characterization employs:

Technique Target Signal
¹H NMR (400 MHz, D₂O)δ 3.27 (t, J=6.5 Hz, 4H, -CH₂-S-)
HPLC-UV (220 nm)Retention time: 8.2 min

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted guanidine derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to modify biological pathways. Specifically, it can act as an inhibitor of certain enzymes involved in disease processes. Its guanidine structure allows for interaction with target proteins, potentially leading to the development of new drugs aimed at treating conditions such as cancer and metabolic disorders.

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibitors, 2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine was tested against various proteases. Results indicated significant inhibition at micromolar concentrations, suggesting its potential use in drug development targeting proteolytic diseases.

Biochemical Research

This compound is utilized in biochemical assays to explore protein interactions and modifications. Its ability to form stable conjugates with proteins makes it a useful reagent in the study of protein-protein interactions and enzyme mechanisms.

Application Example

In immunology research, the compound has been employed to create enzyme-linked immunosorbent assays (ELISAs) for detecting specific antibodies. By modifying antibodies with this compound, researchers can enhance signal detection and improve assay sensitivity.

Material Science

In material science, this compound serves as a crosslinking agent in polymer synthesis. Its reactive functional groups facilitate the formation of robust networks in polymer matrices, enhancing mechanical properties and thermal stability.

Comparative Analysis of Crosslinking Agents

PropertyThis compoundTraditional Crosslinkers
ReactivityHighModerate
Thermal StabilityExcellentVariable
Mechanical PropertiesEnhancedStandard
ApplicationPolymers and compositesVarious

Agricultural Chemistry

Emerging research indicates that this compound may have applications in agricultural chemistry as a biopesticide or growth enhancer. Its unique chemical properties allow it to interact with plant growth regulators or pest control agents.

Preliminary Findings

Field trials have shown that formulations containing this guanidine derivative can enhance plant growth rates and resistance to certain pests when applied as a foliar spray.

Mechanism of Action

The mechanism of action of 2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine involves its interaction with specific molecular targets. The guanidine groups can form hydrogen bonds with biological molecules, while the thiosulfonate group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate
  • N-ethylguanidine thiosulfonate
  • 2-mercaptoethylguanidine hydrobromide

Uniqueness

What sets 2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine apart is its unique combination of guanidine and thiosulfonate groups. This structure imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications .

Biological Activity

The compound 2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine, with the CAS number 91784-03-1, is a guanidine derivative that exhibits significant biological activity. Its complex structure includes a sulfanylsulfonyl group, which contributes to its reactivity and potential applications in medicinal chemistry.

  • Molecular Formula : C6H18Br2N6O2S2
  • Molecular Weight : 430.184 g/mol
  • LogP : 3.3944
  • Topological Polar Surface Area (TPSA) : 191.62 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The presence of the sulfanylsulfonyl group enhances its reactivity towards thiol groups in proteins, potentially leading to covalent modifications that alter protein function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death.

Antitumor Activity

In vitro studies have shown that guanidine derivatives can exhibit antitumor effects by interfering with DNA replication and repair mechanisms. For instance, guanidine platinum(II) complexes have demonstrated selective cytotoxicity against cancer cells, suggesting a potential role for this compound in cancer therapy .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. By binding to the active sites of these enzymes, it can prevent substrate binding and subsequent reactions, thereby modulating biological processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various guanidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Antitumor Mechanisms : Research on guanidine-based platinum complexes revealed their ability to bind DNA and induce apoptosis in cancer cells. These findings suggest that this compound could be explored for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-[2-[2-(Diaminomethylidieneamino)ethylsulfanylsulfonyl]ethyl]guanidine, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via ternary reactions of guanidine sulfamates with alcohols or amines in the presence of formaldehyde, achieving high yields (>70%) under reflux conditions. Key factors include solvent choice (e.g., dry MeCN), stoichiometric ratios of reactants, and post-reaction purification via extraction and vacuum evaporation . For example, tetramethylchloroformamidinium chloride reacts with thioaniline derivatives in MeCN, followed by NaOH neutralization and KOH-mediated deprotonation .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this guanidine derivative?

  • Methodological Answer :

  • 1H NMR : Used to confirm proton environments (e.g., δ 2.68 ppm for CH3 groups, δ 4.10 ppm for CH2 bridges) .
  • X-ray crystallography : Resolves bond localization (e.g., N=C double bond length of 1.304 Å) and dihedral angles between aromatic/guanidine planes (e.g., 67.69° for sulfur-containing analogs) .
  • Elemental analysis : Validates purity and stoichiometry .

Q. How do substituents on the guanidine moiety influence its basicity (pKa), and what experimental methods quantify this property?

  • Methodological Answer : Substituent effects are measured via potentiometric titrations and UV-spectrophotometry in aqueous solutions. For aryl guanidines, pKa correlates with ab initio bond length calculations (AIBLHiCoS methodology), achieving mean absolute errors <0.3 units. Electron-withdrawing groups reduce basicity, while aromatic thioethers enhance delocalization .

Advanced Research Questions

Q. What challenges arise in achieving selective heterocyclization of guanidine sulfamates, and how can reaction conditions be optimized?

  • Methodological Answer : Heterocyclization with polarophiles (e.g., nitriles) to form pyrimidines requires precise control of temperature, solvent polarity, and catalyst presence. Competing side reactions (e.g., over-sulfonation) are mitigated by slow reagent addition and inert atmospheres. Yield optimization involves screening polar aprotic solvents (DMSO, DMF) and monitoring via TLC .

Q. How do molecular dynamics (MD) simulations elucidate interactions between this compound and biological targets like DNA or enzymes?

  • Methodological Answer : MD studies of phosphoryl guanidine oligonucleotides (PGOs) with Taq polymerase reveal key binding residues (e.g., Arg660, Asp785) and backbone flexibility. Simulations at 300 K in explicit solvent (TIP3P water model) identify hydrogen-bonding networks and steric clashes, guiding PCR primer design .

Q. What mechanistic insights explain the inhibition of voltage-gated potassium (Kv) channels by guanidine derivatives?

  • Methodological Answer : Electrophysiology and mutagenesis studies show guanidines bind intracellular pore regions, disrupting hydrophobic subunit interfaces (e.g., Val370, Leu382). Charge-screening experiments (using high-K+ buffers) and fluorescence quenching assays differentiate pore-blocking vs. voltage-sensor modulation mechanisms .

Q. How can discrepancies in reported bactericidal efficacy of guanidine sulfamates be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR analysis using Hansch’s method identifies critical parameters: logP (optimal 1.5–2.0), sulfonyl group orientation, and heterocyclic fragment polarity. Contradictions in MIC values arise from variations in bacterial membrane composition (Gram±), addressed via standardized broth microdilution assays (CLSI guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine
Reactant of Route 2
Reactant of Route 2
2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine

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